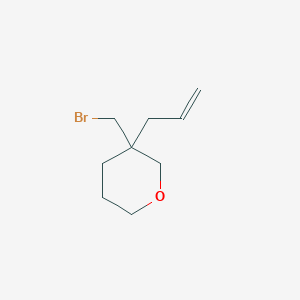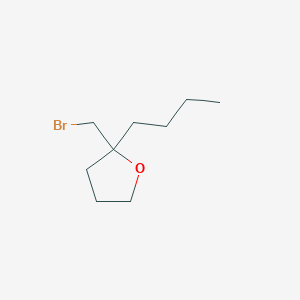![molecular formula C9H17NO2 B13212096 3-[1-(Aminomethyl)cyclopropyl]-2-methyloxolan-3-ol](/img/structure/B13212096.png)
3-[1-(Aminomethyl)cyclopropyl]-2-methyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Aminomethyl)cyclopropyl]-2-methyloxolan-3-ol is a complex organic compound with a unique structure that includes a cyclopropyl group, an aminomethyl group, and an oxolan ring
Preparation Methods
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-2-methyloxolan-3-ol can be achieved through several synthetic routesThe reaction conditions typically require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
3-[1-(Aminomethyl)cyclopropyl]-2-methyloxolan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cyclopropyl group, the aminomethyl group, or the oxolan ring .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, including its use as a precursor for drug development . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-2-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[1-(Aminomethyl)cyclopropyl]-2-methyloxolan-3-ol can be compared with other similar compounds, such as 3-(aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one and 3-[1-(aminomethyl)cyclopropyl]phenylamine . These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its combination of the cyclopropyl group, aminomethyl group, and oxolan ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-2-methyloxolan-3-ol |
InChI |
InChI=1S/C9H17NO2/c1-7-9(11,4-5-12-7)8(6-10)2-3-8/h7,11H,2-6,10H2,1H3 |
InChI Key |
KNHQXVZZHFWIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(C2(CC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13212019.png)
![[3-(Propan-2-yl)-4-propoxyphenyl]methanol](/img/structure/B13212022.png)
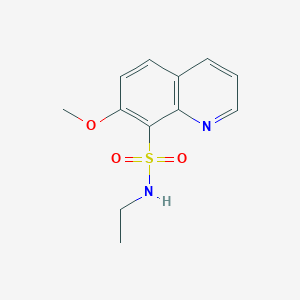

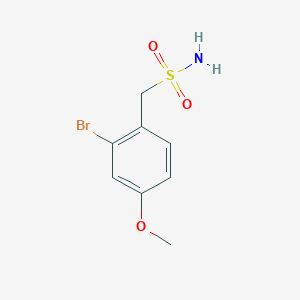

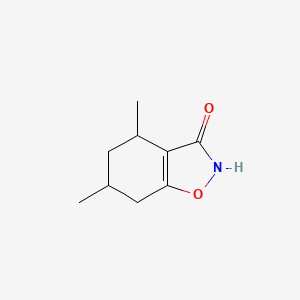
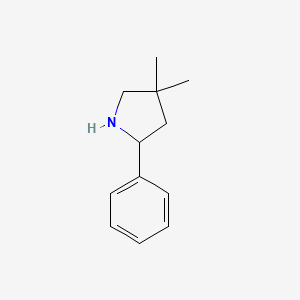
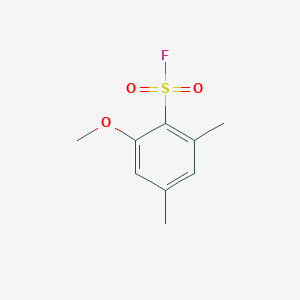
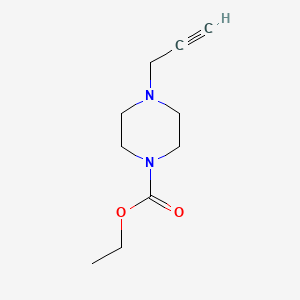

![7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13212104.png)
